tert-butyl 2,5-dihydrothiophene-3-carboxylate
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Overview
Description
Tert-butyl 2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H14O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dihydrothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Tert-butyl 2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: A similar compound with a carboxylate group at the 2-position of the thiophene ring.
Tert-butyl thiophene-3-carboxylate: Another derivative with the tert-butyl group at the 3-position.
2,5-Dihydrothiophene-3-carboxylate: Lacks the tert-butyl group but shares the core thiophene structure.
Uniqueness
Tert-butyl 2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both the tert-butyl ester and the dihydrothiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
797038-41-6 |
---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
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